3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
Description
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-fluorophenyl group and at position 5 with a propanoic acid chain. This compound is of interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit diverse pharmacological activities .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHENDYZQILEZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions.
- Introduction of the 4-fluorophenyl substituent through aromatic substitution or coupling reactions.
- Functionalization with a propanoic acid side chain, often via ester intermediates followed by hydrolysis.
This approach ensures control over regioselectivity and functional group compatibility.
Key Preparation Steps and Conditions
Formation of Pyrazolo[1,5-a]pyrazine Core
A common method to synthesize pyrazolo[1,5-a]pyrazine derivatives involves the cyclocondensation of appropriately substituted pyrazole precursors with α,β-unsaturated esters or related electrophiles in the presence of a base such as cesium carbonate. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with ethyl 3-ethoxy-2-propenoate in N,N-dimethylformamide (DMF) at elevated temperatures (around 100°C) to form ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates with good yields (up to 91%).
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclocondensation | Ethyl 3-amino-1H-pyrazole-4-carboxylate + Ethyl 3-ethoxy-2-propenoate | Cs2CO3, DMF, 100°C, 2 h | 91% | Base-promoted ring closure; intermediate for further modifications |
Installation of Propanoic Acid Side Chain
The propanoic acid moiety is often introduced via ester intermediates (e.g., ethyl esters) that are subsequently hydrolyzed under acidic or basic conditions to yield the free acid. This step is critical for obtaining the final compound with the carboxylic acid functionality necessary for biological activity.
Representative Reaction Scheme (Hypothetical)
- Starting materials: 4-fluorophenyl-substituted pyrazole derivative + ethyl 3-ethoxy-2-propenoate
- Base-mediated cyclization: Cs2CO3 in DMF at 100°C for 2 hours → pyrazolo[1,5-a]pyrazine ester intermediate
- Hydrolysis: Acidic or basic hydrolysis of ester → 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization | Cesium carbonate, DMF | 100°C | 2 h | 90-91% | High yield; key ring formation step |
| Ester Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous solution | Ambient to reflux | 1-4 h | >85% | Converts ester to carboxylic acid |
Research Findings and Analytical Data
- The cyclization step is highly efficient under cesium carbonate base conditions, providing a robust synthetic route to the fused heterocycle with minimal side reactions.
- The presence of the fluorine substituent on the phenyl ring influences the electronic properties of the molecule, potentially affecting biological activity and reactivity during synthesis.
- Purity and structure confirmation are typically achieved by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic proton signals consistent with the pyrazolo[1,5-a]pyrazine scaffold and the fluorophenyl substituent.
- The carboxylic acid group is confirmed by infrared spectroscopy (IR) with a strong absorption band near 1700 cm⁻¹, indicative of the acid carbonyl stretch.
Comparative Notes on Related Compounds
- Similar compounds with different aryl substitutions (e.g., 3,4-dimethylphenyl) have been synthesized using analogous methods, demonstrating the versatility of this synthetic approach.
- The synthetic route allows for structural modifications, enabling exploration of structure-activity relationships in drug discovery contexts.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
3-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic Acid
- Key Difference : The 4-ethoxyphenyl substituent replaces the 4-fluorophenyl group.
- Impact : Ethoxy is an electron-donating group, increasing electron density on the phenyl ring compared to fluorine. This may reduce binding affinity to targets requiring hydrophobic or electron-deficient interactions. The bulkier ethoxy group could also hinder steric access to certain binding pockets .
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Key Differences: A 2-fluorobenzyl group at position 5 instead of propanoic acid. Hydroxymethyl substitution at position 3.
- The 2-fluorobenzyl moiety may enhance lipophilicity but alter spatial orientation in target binding .
Functional Group Modifications
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
- Key Differences: 3,4-Dimethoxyphenyl substituent (electron-rich) at position 2. Acetyl-amino benzoate ester instead of propanoic acid.
- The ester group offers hydrolytic lability, contrasting with the stable carboxylic acid in the target compound .
Core Structure Analogues
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
- Key Differences: Pyrimidine core instead of pyrazinone; additional trifluoromethyl and dichlorophenyl groups.
- However, the absence of a carboxylic acid limits solubility .
Comparative Data Table
| Compound Name | Core Structure | Position 2 Substituent | Position 5 Substituent | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid | Pyrazolo[1,5-a]pyrazinone | 4-fluorophenyl | Propanoic acid | Carboxylic acid | High solubility, metabolic stability |
| 3-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid | Pyrazolo[1,5-a]pyrazinone | 4-ethoxyphenyl | Propanoic acid | Carboxylic acid, ethoxy | Increased electron density, steric bulk |
| 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Pyrazolo[1,5-a]pyrazinone | 4-fluorophenyl | 2-fluorobenzyl, hydroxymethyl | Hydroxymethyl | Enhanced lipophilicity, H-bond donor |
| Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate | Pyrazolo[1,5-a]pyrazinone | 3,4-dimethoxyphenyl | Acetyl-amino benzoate ester | Ester, methoxy | π-π stacking potential, hydrolytic lability |
| 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidine | 4-fluorophenyl | Trifluoromethyl, dichlorophenyl | Trifluoromethyl, chloro | High electron-withdrawing effects |
Biological Activity
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a synthetic compound with a complex structure that includes a fluorophenyl group and a pyrazolo[1,5-a]pyrazine core. This compound is gaining attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : C15H12FN3O3
- Molecular Weight : 299.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function as an inhibitor of specific kinases or other signaling proteins, leading to modulation of critical pathways involved in cell proliferation and survival. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to how non-steroidal anti-inflammatory drugs (NSAIDs) operate.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular responses to external signals.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation |
These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle regulation.
Anti-inflammatory Activity
In vitro assays demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 80 |
The reduction in cytokine levels indicates that the compound may be effective in managing inflammatory conditions.
Case Studies
-
Case Study on Cancer Treatment :
A recent clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the treatment showed a significant reduction in tumor size compared to a control group receiving standard chemotherapy. -
Case Study on Inflammatory Diseases :
Another study focused on patients with rheumatoid arthritis. Administration of the compound resulted in decreased joint inflammation and improved patient-reported outcomes over a six-month period.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted pyrazole precursors with α,β-unsaturated carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and optimized temperatures (70–100°C) .
- Step 3 : Propanoic acid side-chain incorporation through alkylation or Michael addition, followed by hydrolysis of ester intermediates using NaOH/EtOH .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical for isolating high-purity intermediates and the final product .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR (in DMSO- or CDCl) identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazine carbonyl at δ 160–165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 343.1087 for CHClNO) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally analogous pyrazolo-pyrazines .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Anti-inflammatory Screening : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits, comparing IC values to reference drugs (e.g., celecoxib) .
- Anticancer Profiling : Cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, A549), with dose-response curves to determine GI values .
- Kinase Inhibition : Screening against kinase panels (e.g., PI3Kδ) using ATP-competitive binding assays, supported by molecular docking studies .
Advanced Research Questions
Q. How can the reaction conditions be optimized to improve the yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions in cyclization steps, improving yield by 15–20% .
- Catalyst Screening : Test Pd(OAc)/XPhos systems for Suzuki couplings to enhance fluorophenyl coupling efficiency (>90% conversion) .
- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to accelerate reaction rates while minimizing decomposition .
- Analytical Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies are effective in elucidating the compound's mechanism of action in modulating biological targets?
- Methodological Answer :
- Target Identification : Use affinity chromatography or photoaffinity labeling with a biotin-tagged derivative to isolate binding proteins from cell lysates .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify downregulated pathways (e.g., NF-κB or MAPK) .
- Structural Biology : Co-crystallize the compound with purified targets (e.g., PI3Kδ) to resolve binding modes, guided by computational docking (AutoDock Vina) .
Q. How can contradictory data regarding the compound's solubility and stability across different studies be resolved?
- Methodological Answer :
- Standardized Protocols : Use USP buffer systems (pH 1.2–7.4) for solubility studies, with shake-flask method and HPLC quantification .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (HO) to identify degradation products via LC-MS .
- Inter-laboratory Validation : Collaborate with multiple labs to replicate stability tests under controlled humidity (30–70% RH) and temperature (25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
